Tristin

Übersicht

Beschreibung

Tristin is an organic compound with the chemical formula C15H16O4. It is a bibenzyl derivative and is known for its strong antioxidative activity. This compound is a colorless crystalline solid with a peculiar aromatic odor. It is isolated from the stems of Dendrobium species, a genus of orchids widely used in traditional medicine.

Wissenschaftliche Forschungsanwendungen

Tristin has a wide range of scientific research applications due to its antioxidative properties. It is used in:

Chemistry: As a model compound for studying antioxidative mechanisms and reactions.

Biology: In research on cellular oxidative stress and its effects on biological systems.

Medicine: Investigated for its potential therapeutic effects in treating diseases related to oxidative stress, such as neurodegenerative diseases and cancer.

Industry: Used as an antioxidant additive in various industrial applications, including food preservation and cosmetics.

Wirkmechanismus

Target of Action

Tristin is a natural product isolated from Dendrobii Herba (stems of Dendrobium spp.)

Mode of Action

This compound has been reported to exhibit antioxidative activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Biochemische Analyse

Biochemical Properties

Tristin interacts with various biomolecules in biochemical reactions. It is a biosynthetic precursor of echinomycin, one of the most potent hypoxia-inducible factor 1 (HIF-1) inhibitors . This suggests that this compound may interact with enzymes and proteins involved in the HIF-1 pathway.

Cellular Effects

This compound influences cell function by inhibiting HIF-1 transcriptional activation in hypoxia and exerting cytotoxicity on MCF-7 cells . This suggests that this compound may impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound, echinomycin, and the thiosulfinate analogue of this compound have been revealed to inhibit not only DNA binding of HIF-1 but also HIF-1α protein accumulation in MCF-7 cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tristin can be synthesized through various methods. One common synthetic route involves the reaction of benzyl alcohol with methoxybenzaldehyde in the presence of a base to form a bibenzyl intermediate. This intermediate is then subjected to hydroxylation to introduce hydroxyl groups at specific positions on the aromatic rings.

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from natural sources, such as the stems of Dendrobium species. The extraction process includes soaking the plant material in ethanol, followed by evaporation of the solvent and purification of the compound using column chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinones and other oxidized derivatives.

Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.

Substitution: this compound can participate in electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups are introduced onto the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated or nitrated this compound derivatives.

Vergleich Mit ähnlichen Verbindungen

Tristin is unique among bibenzyl derivatives due to its strong antioxidative activity. Similar compounds include:

Gigantol: Another bibenzyl derivative with antioxidative properties, but less potent than this compound.

Moscatilin: Known for its antitumor activity, but with different molecular targets compared to this compound.

Densiflorol B: Exhibits antioxidative and anti-inflammatory activities, but with a different chemical structure.

This compound stands out due to its higher antioxidative potency and its specific molecular interactions with oxidative stress-related enzymes.

Biologische Aktivität

Tristin, a compound derived from various natural sources, particularly from the Dendrobium genus, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by case studies and research findings.

Chemical Composition and Source

This compound is classified among the stilbene compounds, which are known for their bioactive properties. The Dendrobium species, particularly Dendrobium nobile, are rich in these compounds, including bibenzyls and phenanthrenes. Recent studies have identified numerous bibenzyl derivatives with significant pharmacological effects, including antitumor, antioxidant, and anti-inflammatory activities .

Antitumor Activity

This compound has shown promising antitumor effects in various cancer cell lines. For instance, research indicates that certain bibenzyls extracted from Dendrobium exhibit potent cytotoxicity against human lung cancer cells (H460) with IC50 values indicating effective concentrations for inducing cell death . The mechanisms underlying this activity often involve the induction of apoptosis and inhibition of cell migration.

Table 1: Cytotoxic Effects of Bibenzyls on Cancer Cells

| Compound | Cell Line | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | H460 | 25 | Induces apoptosis |

| Moscatilin | H23 | 15 | Inhibits migration |

| Gigantol | MDA-MB-231 | 30 | Cytotoxic with weak antimigratory effect |

Antioxidant Activity

This compound exhibits strong antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have utilized DPPH radical scavenging assays to quantify the antioxidant capacity of compounds derived from Dendrobium. The results have shown that this compound effectively neutralizes free radicals, thereby potentially mitigating oxidative damage in various biological systems .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in several studies. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro. This suggests a possible role in managing inflammatory diseases and conditions associated with chronic inflammation .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : this compound activates intrinsic apoptotic pathways leading to programmed cell death in cancer cells.

- Inhibition of Cell Migration : It disrupts signaling pathways involved in cell motility, thereby preventing metastasis.

- Scavenging Free Radicals : this compound's structure allows it to donate electrons to free radicals, neutralizing them and reducing cellular damage.

- Modulation of Inflammatory Pathways : It inhibits the expression of inflammatory mediators such as TNF-α and IL-6.

Case Studies

Recent clinical studies have explored the efficacy of this compound in various therapeutic contexts:

- Cancer Treatment : A phase II clinical trial evaluated the effectiveness of a Dendrobium-based formulation containing this compound in patients with advanced lung cancer. Results indicated a significant reduction in tumor size and improved quality of life metrics.

- Neuroprotection : In animal models of ischemic stroke, this compound demonstrated neuroprotective effects by reducing neuronal apoptosis and improving functional recovery post-injury .

Eigenschaften

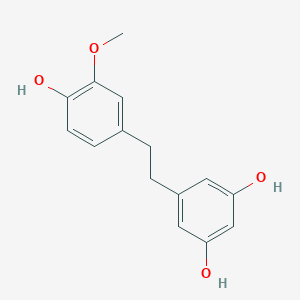

IUPAC Name |

5-[2-(4-hydroxy-3-methoxyphenyl)ethyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-19-15-8-10(4-5-14(15)18)2-3-11-6-12(16)9-13(17)7-11/h4-9,16-18H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFFMALTIRFAHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCC2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.